molecular formula C13H9ClN2O4 B8657780 Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- CAS No. 5099-06-9

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-

Cat. No.: B8657780
CAS No.: 5099-06-9
M. Wt: 292.67 g/mol
InChI Key: WVYLJZGKLNZWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- is a useful research compound. Its molecular formula is C13H9ClN2O4 and its molecular weight is 292.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5099-06-9

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O4/c14-9-6-10(12(17)7-11(9)16(19)20)15-13(18)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)

InChI Key

WVYLJZGKLNZWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

188 (1 mole) g of 2-amino-4-chloro-5-nitrophenol and 79 g (1 mole) of pyridine were added to 500 ml of N-dimethylacetamide, followed by dropping 140 g (1 mole) of benzoyl chloride at about 5° C. in about 30 minutes and agitating for further 30 minutes. The resulting crystals were filtered and washed with 500 ml of methanol to obtain 260 g (yield 89%) of an isomer of exemplified compound [IV]-(1) (2-benzamido-4-chloro-5-nitrophenol). From the melting point of below 250° C. and an IR spectrum (νC=O, 1654 cm-1), this compound was found to be 2-benzamide compound.
[Compound]
Name
188
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
N-dimethylacetamide
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of ethyl acetate was dissolved 40 g (210×10-3 mole) of 2-amino-4-chloro-5-nitrophenol, and 33 g of benzoyl chloride was added at room temperature and then the mixture was refluxed under heating for 2 hours. After the reaction, a solvent was distilled off under reduced pressure and the residue was recrystallized from hexane to obtain products. Yield: 60 g.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.